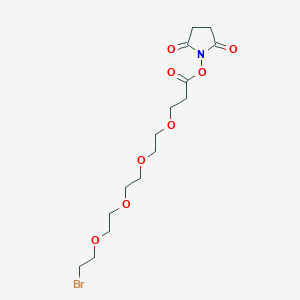
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from a suitable precursor, such as a substituted pyrimidine, the purine core is constructed through cyclization reactions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.
Addition of the Piperidinyl Group: The piperidinyl group is typically added through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated purine intermediate.
Methylation: The final step involves the methylation of the purine core, often using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce deoxygenated derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studying its interactions with biological macromolecules, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent, particularly in targeting purine-related pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The compound might act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Theophylline: A bronchodilator used in the treatment of respiratory diseases.
Uniqueness
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other purine derivatives.
属性
CAS 编号 |
671821-22-0 |
|---|---|
分子式 |
C16H24N6 |
分子量 |
300.40 g/mol |
IUPAC 名称 |
N-cyclopentyl-9-methyl-8-piperidin-1-ylpurin-6-amine |
InChI |
InChI=1S/C16H24N6/c1-21-15-13(20-16(21)22-9-5-2-6-10-22)14(17-11-18-15)19-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,17,18,19) |
InChI 键 |
QQBDYXVUNSRAJO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=NC(=C2N=C1N3CCCCC3)NC4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(4-Methylpiperazin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11835533.png)





![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)

![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)

